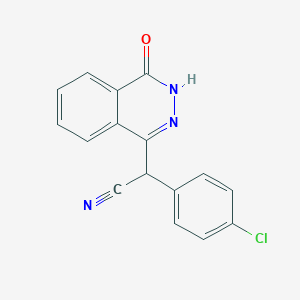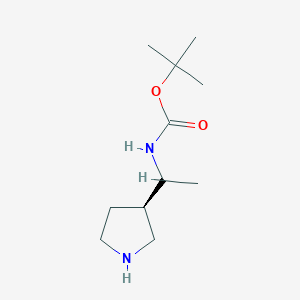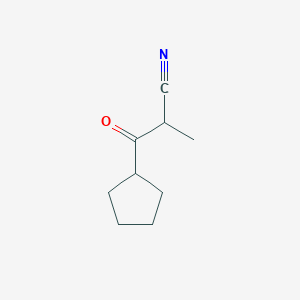
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride: is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a methoxybenzyl group, a methylbut-2-yne moiety, and a diamine structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the preparation of the 4-methoxybenzyl intermediate through the reaction of 4-methoxybenzyl chloride with an appropriate amine under basic conditions.
Alkyne Formation: The next step involves the introduction of the alkyne moiety. This can be achieved through a Sonogashira coupling reaction, where the methoxybenzyl intermediate is coupled with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Diamine Formation: The final step involves the introduction of the diamine functionality. This can be achieved through the reaction of the alkyne intermediate with a suitable diamine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride can undergo oxidation reactions, particularly at the methoxybenzyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, especially at the alkyne moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alkanes and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride is used as a building block in organic synthesis for the preparation of complex molecules and materials. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties such as conductivity, fluorescence, and catalytic activity. It is also used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit the activity of certain kinases or phosphatases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine: This compound is similar in structure but lacks the dihydrochloride salt form.
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine hydrochloride: This compound is similar but contains only one hydrochloride salt.
N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine sulfate: This compound is similar but contains a sulfate salt instead of dihydrochloride.
Uniqueness: N1-(4-Methoxybenzyl)-N1-methylbut-2-yne-1,4-diamine dihydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical properties and reactivity. The presence of the methoxybenzyl group, alkyne moiety, and diamine structure allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C13H20Cl2N2O |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-methylbut-2-yne-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-15(10-4-3-9-14)11-12-5-7-13(16-2)8-6-12;;/h5-8H,9-11,14H2,1-2H3;2*1H |
InChI Key |
LAYORJAOMPVBSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCN)CC1=CC=C(C=C1)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
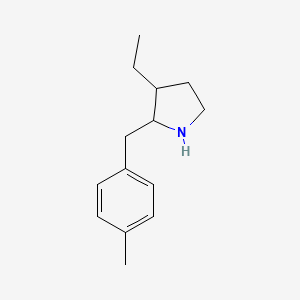
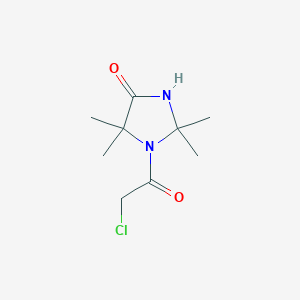
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
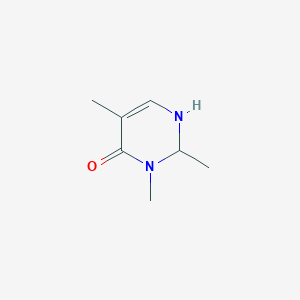
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
